molecular formula C8H14N2O2 B081725 2-cyano-N-(3-ethoxypropyl)acetamide CAS No. 15029-47-7

2-cyano-N-(3-ethoxypropyl)acetamide

Cat. No.: B081725
CAS No.: 15029-47-7
M. Wt: 170.21 g/mol
InChI Key: CYXWZTKRUQZGBI-UHFFFAOYSA-N
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Description

2-cyano-N-(3-ethoxypropyl)acetamide is an organic compound with the molecular formula C(8)H({14})N(_2)O(_2) It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH(_2)) attached to a 3-ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide typically involves the reaction of 2-cyanoacetamide with 3-ethoxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-cyanoacetamide+3-ethoxypropylamineThis compound\text{2-cyanoacetamide} + \text{3-ethoxypropylamine} \rightarrow \text{this compound} 2-cyanoacetamide+3-ethoxypropylamine→this compound

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-ethoxypropyl)acetamide can undergo several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The cyano group can act as a nucleophile, participating in substitution reactions with electrophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used under mild conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions at elevated temperatures.

    Reduction: Reducing agents like LiAlH(_4) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted amides or nitriles.

    Hydrolysis: Carboxylic acids and amines.

    Reduction: Primary amines.

Scientific Research Applications

2-cyano-N-(3-ethoxypropyl)acetamide has several applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

    Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving nitrile and amide groups.

    Material Science: It is utilized in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

    Chemical Synthesis: As a versatile intermediate, it is employed in the synthesis of various organic compounds, including heterocycles and functionalized amides.

Mechanism of Action

The mechanism by which 2-cyano-N-(3-ethoxypropyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-cyanoacetamide: A simpler analog without the 3-ethoxypropyl group.

    N-(3-ethoxypropyl)acetamide: Lacks the cyano group.

    2-cyano-N-(2-methoxyethyl)acetamide: Similar structure with a methoxyethyl group instead of an ethoxypropyl group.

Uniqueness

2-cyano-N-(3-ethoxypropyl)acetamide is unique due to the presence of both the cyano and 3-ethoxypropyl groups, which confer specific chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

2-cyano-N-(3-ethoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-12-7-3-6-10-8(11)4-5-9/h2-4,6-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXWZTKRUQZGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368313
Record name 2-cyano-N-(3-ethoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-47-7
Record name 2-cyano-N-(3-ethoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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